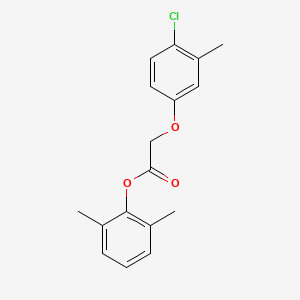

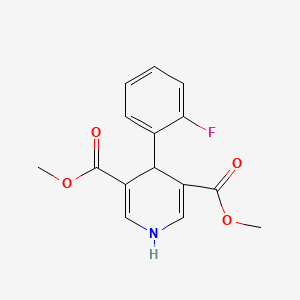

5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves cyclization reactions, as exemplified by Ando et al. (1974), who confirmed the structure of a related compound, 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, through synthesis and degradation studies (Ando, Tokoroyama, & Kubota, 1974). Rozwadowska et al. (2002) synthesized the enantiomerically pure form of another isoquinoline derivative, showcasing the potential for targeted synthesis of specific enantiomers (Rozwadowska, Sulima, & Gzella, 2002).

Molecular Structure Analysis

The detailed molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior. For instance, Yuan et al. (2009) determined the crystal structure of a phosphoramidate isoquinoline derivative, revealing insights into its molecular configuration and intermolecular interactions (Yuan et al., 2009).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions that modify their structure and functional properties. Koltai et al. (1981) explored the synthesis of labeled isoquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis (Koltai et al., 1981). Furthermore, the work by Kitahara et al. (1991) on the oxidative demethylation of dimethoxyisoquinolines showcases the chemical reactivity of these molecules (Kitahara et al., 1991).

Scientific Research Applications

Antihypertensive and Vasodilatory Properties

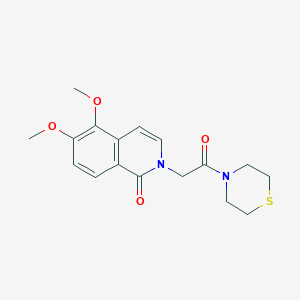

Compounds within the isoquinoline series, including those with dimethoxy substitutions, have been synthesized and tested for their blood pressure-lowering properties. For example, derivatives in the 2-(arylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido [6,1-a]isoquinolin-4-one series displayed significant activity as antihypertensive agents and arteriolar dilators, demonstrating potent inhibition of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Tumor Proliferation Imaging

The compound 18F-ISO-1, an analog within the isoquinoline family, has been explored for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This study showed a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, indicating the compound's potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Antimicrobial Activity

New chalcones incorporating the isoquinoline moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising activity against various bacterial strains and fungi, highlighting the potential of isoquinoline derivatives in developing new antimicrobial agents (Mukhtar et al., 2022).

Cytotoxicity and Anticancer Activity

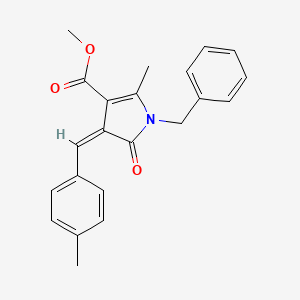

Isoquinoline derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Novel annulated dihydroisoquinoline heterocycles, for instance, have shown potential as antitumor agents, with specific compounds displaying significant cytotoxicity against various human cancer cell lines (Saleh et al., 2020).

properties

IUPAC Name |

5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-22-14-4-3-13-12(16(14)23-2)5-6-19(17(13)21)11-15(20)18-7-9-24-10-8-18/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBPVHJWDCRADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C=C2)CC(=O)N3CCSCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)